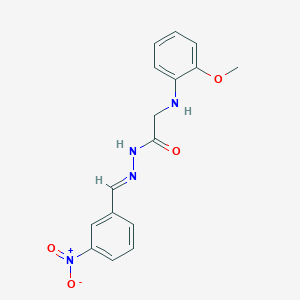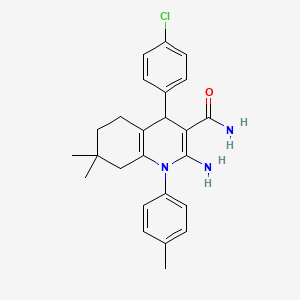
2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a long name, so let’s break it down:
- The core structure is a hexahydroquinoline ring system.
- It contains an amino group (NH₂) at position 2.
- The 4-chlorophenyl group is attached at position 4.
- The 4-methylphenyl group is attached at position 1.
- The carboxamide group is at position 3.
- Overall, it’s a heterocyclic compound with potential biological activity.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).
Medicine: May have pharmacological applications (e.g., antitumor or antimicrobial properties).
Industry: Used in the synthesis of other compounds.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its structural features.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of amino, chlorophenyl, and methylphenyl groups makes this compound unique.
- Sigma-Aldrich: 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- Efficient and eco-friendly synthesis of 2-amino-4H-chromene … - Springer
- Catalyst-free three-component synthesis of 2-amino-4,6 … - Springer
- Catalytic protodeboronation of pinacol boronic esters: formal anti …
- [Reactions at the benzylic position (video) | Khan Academy](https://www.khanacademy.org/science/organic-chemistry/aromatic-compounds/other-reactions-and-synthesis/v/reactions-at-the-benzy
Properties
Molecular Formula |
C25H28ClN3O |
|---|---|
Molecular Weight |
422.0 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-methylphenyl)-4,5,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H28ClN3O/c1-15-4-10-18(11-5-15)29-20-14-25(2,3)13-12-19(20)21(22(23(29)27)24(28)30)16-6-8-17(26)9-7-16/h4-11,21H,12-14,27H2,1-3H3,(H2,28,30) |
InChI Key |
CXGNLQHEQRGCBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CCC(C3)(C)C)C(C(=C2N)C(=O)N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11539874.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11539882.png)
![Methyl 2-amino-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11539887.png)
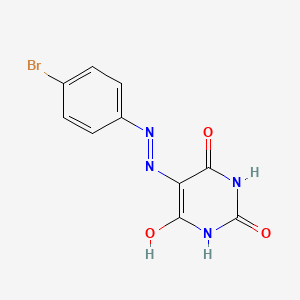
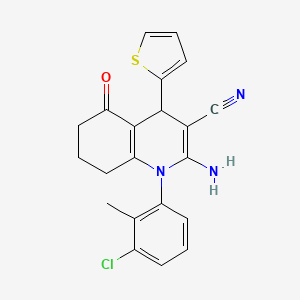
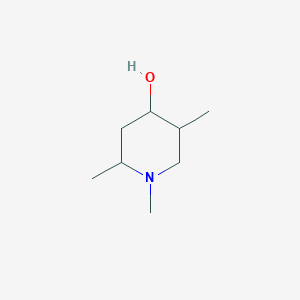
![2-{[3-cyano-6-(3-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B11539904.png)
![4-bromo-2-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11539931.png)
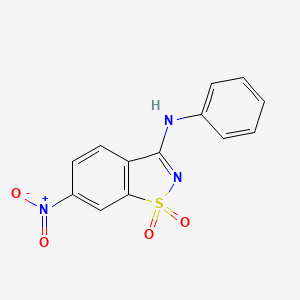
![2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate](/img/structure/B11539944.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539947.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539955.png)

